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(S)-tert-Butyl (1-iodobutan-2-yl)carbamate

Cat. No.: B13102301
CAS No.: 161529-23-3
M. Wt: 299.15 g/mol
InChI Key: BOMZZPKYLGOCKD-ZETCQYMHSA-N
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Description

Significance of Chiral N-Protected Amines as Versatile Building Blocks

Chiral amines are fundamental components of a vast array of biologically significant molecules, including a large percentage of active pharmaceutical ingredients (APIs). rsc.org The precise three-dimensional arrangement of atoms in these molecules is often crucial for their biological function, as interactions with chiral biological targets like enzymes and receptors are highly stereospecific. enamine.net

The use of a protecting group on the nitrogen atom, such as the tert-butoxycarbonyl (Boc) group, is a common strategy in multi-step synthesis. This group is stable under a wide range of reaction conditions but can be removed under specific, typically acidic, conditions. This stability allows chemists to perform reactions on other parts of the molecule without affecting the amine functionality. The Boc group, in particular, is widely used due to its robustness and the often clean deprotection protocols.

Chiral N-protected amines serve as foundational "building blocks" from which more complex stereochemically-defined structures can be assembled. acs.org They are frequently derived from the natural chiral pool of amino acids or are prepared through asymmetric synthesis.

Role of Alkyl Iodides in C-C and C-X Bond Formation Strategies

Alkyl halides are paramount electrophiles in organic synthesis, participating in a wide variety of bond-forming reactions. The nature of the halogen atom significantly influences the reactivity of the C-X bond (where X is a halogen). The carbon-iodine (C-I) bond is the longest and weakest among the common alkyl halides (C-F, C-Cl, C-Br, C-I).

This weaker bond means that iodide is an excellent leaving group in nucleophilic substitution reactions (both SN1 and SN2 mechanisms). Consequently, alkyl iodides are highly reactive towards a broad range of nucleophiles, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. byjus.com Their enhanced reactivity makes them valuable synthetic intermediates, often favored over less reactive alkyl bromides or chlorides, despite their higher cost and lower stability. byjus.com

Alkyl iodides are also utilized in various cross-coupling reactions, often catalyzed by transition metals like palladium, and in radical reactions, further expanding their synthetic utility. acs.orgresearchgate.net

Research Context and Importance of (S)-tert-Butyl (1-iodobutan-2-yl)carbamate in Asymmetric Synthesis

Based on its structure, this compound is designed to be a highly useful chiral building block for asymmetric synthesis. The "(S)" designation indicates a specific stereochemistry at the carbon atom bearing the protected amino group. The primary alkyl iodide at the 1-position is a reactive site for nucleophilic attack, while the Boc-protected amine at the 2-position provides the chiral influence.

In a typical synthetic application, a nucleophile would displace the iodide to form a new bond. Subsequent removal of the Boc protecting group would then unveil the primary amine, allowing for further functionalization. This two-stage process enables the introduction of a chiral aminobutyl fragment into a target molecule. This fragment is a common motif in various biologically active compounds.

While specific examples of its use are not documented in the available literature, compounds with similar structures, such as other chiral N-Boc protected aminoalkyl halides, are routinely used in the synthesis of protease inhibitors, neurological agents, and other complex pharmaceutical targets. nih.gov The combination of a defined stereocenter and a reactive handle for bond formation places this compound firmly in the category of high-value intermediates for the stereoselective synthesis of complex organic molecules. However, without published research, its specific applications and the nuances of its reactivity remain speculative.

Below is a table summarizing the properties of the subject compound.

PropertyValue
Compound Name This compound
CAS Number 161529-23-3
Molecular Formula C₉H₁₈INO₂
Molecular Weight 299.15 g/mol
Structure A butane (B89635) backbone with an iodine atom at the 1-position and a tert-butoxycarbonyl (Boc) protected amino group at the 2-position, with (S)-stereochemistry at the chiral center (C2).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18INO2 B13102301 (S)-tert-Butyl (1-iodobutan-2-yl)carbamate CAS No. 161529-23-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161529-23-3

Molecular Formula

C9H18INO2

Molecular Weight

299.15 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-iodobutan-2-yl]carbamate

InChI

InChI=1S/C9H18INO2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1

InChI Key

BOMZZPKYLGOCKD-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](CI)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(CI)NC(=O)OC(C)(C)C

Origin of Product

United States

Exploration of Reaction Mechanisms and Transformations

Nucleophilic Substitution Reactions of the C1-Iodine Center

The primary carbon-iodine bond is highly susceptible to nucleophilic attack due to the excellent leaving group ability of the iodide anion and the relatively unhindered nature of the primary carbon center. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group, leading to an inversion of stereochemistry at the reaction center. For (S)-tert-butyl (1-iodobutan-2-yl)carbamate, the reaction occurs at the achiral C1 carbon. However, the proximity of the C2 stereocenter, which is sterically encumbered by the Boc-carbamate group, can influence the reaction's kinetics and, in cases where the nucleophilic attack creates a new stereocenter, can lead to diastereoselectivity.

The reaction of this compound with various nucleophiles is expected to yield a range of functionalized butane (B89635) derivatives. The stereochemistry at the C2 position is retained throughout the SN2 process.

Table 1: Representative SN2 Reactions with Various Nucleophiles

Nucleophile Reagent Example Solvent Expected Product Product Class
Azide Sodium Azide (NaN₃) DMF (S)-tert-Butyl (1-azidobutan-2-yl)carbamate Alkyl Azide
Cyanide Sodium Cyanide (NaCN) DMSO (S)-tert-Butyl (1-cyanobutan-2-yl)carbamate Nitrile
Thiolate Sodium Thiophenoxide (NaSPh) Ethanol (S)-tert-Butyl (1-(phenylthio)butan-2-yl)carbamate Thioether
Malonate Diethyl malonate, NaOEt Ethanol Diethyl 2-(((S)-2-((tert-butoxycarbonyl)amino)butyl)malonate Malonic Ester Derivative

This is an interactive data table. You can sort and filter the data as needed.

While SN2 reactions are generally favored for primary iodides, bimolecular elimination (E2) can become a competitive pathway, particularly under specific reaction conditions. The E2 mechanism involves the abstraction of a proton from the carbon adjacent to the leaving group (the β-proton) by a base, in concert with the departure of the leaving group.

For this compound, the β-protons are located on the C2 carbon. The use of strong, sterically hindered, non-nucleophilic bases significantly favors the E2 pathway over SN2. Other factors promoting elimination include high temperatures and the use of less polar solvents. The product of such an elimination reaction is an alkene.

Table 2: Conditions Favoring Substitution (SN2) vs. Elimination (E2)

Factor Favors SN2 Favors E2 Expected Major Product
Base/Nucleophile Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻) Strong, bulky, non-nucleophilic base (e.g., t-BuOK, DBU) (S)-tert-Butyl but-1-en-2-ylcarbamate (E2)
Temperature Lower temperatures Higher temperatures (S)-tert-Butyl but-1-en-2-ylcarbamate (E2)

| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less polar (e.g., THF) or when using the conjugate acid of the base as solvent (e.g., t-BuOH) | (S)-tert-Butyl but-1-en-2-ylcarbamate (E2) |

This interactive table outlines the general conditions that influence the competition between SN2 and E2 pathways.

The stereochemical outcome of a reaction is a critical aspect of its mechanism. In the context of this compound, the chiral center is at the C2 position, not the C1 position where substitution occurs.

SN2 Pathway : The hallmark of the SN2 reaction is the inversion of configuration at the electrophilic carbon. Since C1 is achiral (it has two hydrogen atoms), the concept of inversion here is moot. Crucially, the SN2 reaction mechanism does not involve any bond-breaking or bond-making at the C2 chiral center. Therefore, the (S)-configuration of the C2 stereocenter is fully retained in the substitution product.

SN1 Pathway : A unimolecular (SN1) pathway is highly unlikely for a primary iodide as it would require the formation of a very unstable primary carbocation. libretexts.org If such a pathway were to occur, it could potentially lead to a loss of stereochemical integrity through a 1,2-hydride shift, forming a more stable secondary carbocation at C2. This would result in racemization at that center. However, given the substrate, SN1 conditions would overwhelmingly favor E1 elimination or the SN2 pathway.

Thus, for all practical purposes, nucleophilic substitution reactions at the C1 position of this molecule proceed with complete retention of the (S)-configuration at C2.

Organometallic Transformations of the Iodinated Carbamate (B1207046)

The carbon-iodine bond is not only a leaving group for substitution but also a key functional group for the formation of organometallic reagents. These reagents transform the electrophilic C1 carbon into a nucleophilic center, opening up a vast array of carbon-carbon bond-forming reactions.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into organometallic compounds. wikipedia.org Alkyl iodides are particularly reactive in these transformations. harvard.edu

Organolithium Reagents : The reaction of this compound with an alkyllithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) in an ether solvent like THF, results in a rapid iodine-lithium exchange. harvard.edu This process generates a new organolithium species, ((S)-2-((tert-butoxycarbonyl)amino)butyl)lithium. The reaction is kinetically controlled and generally very fast for iodides. wikipedia.org

Grignard Reagents : The corresponding Grignard reagent can be prepared by treating the iodide with magnesium metal (Mg) in a solvent like THF or diethyl ether. The reaction involves the oxidative insertion of magnesium into the carbon-iodine bond.

It is critical to perform these reactions at low temperatures to prevent side reactions, such as elimination or potential deprotonation at the nitrogen of the carbamate by the highly basic organometallic product.

Table 3: Generation of Organometallic Reagents

Reagent Type Metal/Reagent Typical Conditions Organometallic Product
Organolithium tert-Butyllithium (t-BuLi), 2 equiv. THF, -78 °C ((S)-2-((tert-butoxycarbonyl)amino)butyl)lithium

This interactive table summarizes the conditions for generating key organometallic intermediates.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Alkyl iodides are competent electrophiles in several of these transformations.

Suzuki Coupling : While most common for aryl and vinyl halides, the Suzuki coupling of alkyl halides (including primary iodides) with organoboron compounds is also possible, enabling sp³-sp³ bond formation. The reaction of this compound with an alkyl- or arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding coupled product. mdpi.com

Heck Reaction : The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. Its application with saturated alkyl halides is less common and often challenging.

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org The coupling of primary alkyl iodides is feasible under certain conditions, providing a direct route to more complex alkynes. The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would produce a substituted alkyne. nih.gov

Table 4: Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Example) Expected Product Structure
Suzuki Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ (S)-tert-Butyl (1-phenylbutan-2-yl)carbamate

This interactive table illustrates potential products from palladium-catalyzed cross-coupling reactions.

Reactions Involving the Carbamate Functionality

The tert-butoxycarbonyl (Boc) group in this compound is not merely a protecting group but also a functional handle that can be manipulated to achieve various synthetic outcomes.

The removal of the N-Boc group is a common transformation in organic synthesis. The choice of deprotection method is crucial to ensure the preservation of other sensitive functional groups within the molecule, such as the carbon-iodine bond in the target compound. A variety of selective N-Boc deprotection strategies have been developed.

Acid-catalyzed cleavage is the most traditional method for N-Boc deprotection. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane or methanol (B129727) are commonly used. These conditions are generally effective but can be harsh and may not be suitable for substrates with acid-sensitive functionalities.

Milder and more selective methods have been developed to address these limitations. For instance, thermolytic deprotection in a continuous flow reactor offers a catalyst-free alternative. This method has demonstrated selectivity in deprotecting different types of N-Boc groups based on their thermal lability.

Metal-catalyzed deprotection methods, using catalysts such as iron(III) salts, provide another mild alternative. These reactions often proceed under neutral conditions and can be highly selective for the N-Boc group in the presence of other protecting groups.

Furthermore, iodine-mediated N-Boc deprotection has been reported as a simple and efficient method that can be performed under neutral conditions, either solvent-free or in a solvent. This could be a particularly attractive option for a substrate like this compound, although the potential for side reactions involving the iodine atom in the substrate would need to be considered.

Table 2: Selected N-Boc Deprotection Strategies

Reagent/ConditionDescriptionPotential Advantages for this compound
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Strong acid-catalyzed cleavage.Effective and well-established.
Hydrogen Chloride (HCl) in Dioxane/Methanol Strong acid-catalyzed cleavage.Common and readily available reagents.
Thermal (Continuous Flow) Catalyst-free deprotection at elevated temperatures.Avoids acidic reagents, potentially high selectivity.
Iron(III) Salts Mild, metal-catalyzed deprotection.Neutral conditions, good for acid-sensitive substrates.
Iodine Iodine-catalyzed deprotection under neutral conditions.Mild conditions, though potential for reaction with the substrate's iodine needs evaluation.
Oxalyl Chloride in Methanol Mild deprotection method. researchgate.netTolerant of various functional groups. researchgate.net

Beyond simple deprotection, the carbamate functionality itself or the resulting secondary amine can be a site for further derivatization, enabling the introduction of diverse molecular complexity.

Following the selective deprotection of the N-Boc group to yield the corresponding secondary amine, (S)-1-iodobutan-2-amine, the nitrogen atom becomes a nucleophilic center for a variety of transformations. Standard N-alkylation reactions with alkyl halides can be performed to introduce new alkyl substituents. Reductive amination with aldehydes or ketones provides another powerful method for N-alkylation. Furthermore, N-arylation reactions, often catalyzed by transition metals like copper or palladium, can be employed to form carbon-nitrogen bonds with aryl or heteroaryl partners.

Direct transformation of the N-Boc protected carbamate is also possible. For instance, N-alkylation of secondary carbamates can be achieved under specific conditions, often requiring a strong base to deprotonate the carbamate nitrogen followed by reaction with an alkylating agent. This approach allows for the introduction of a substituent on the nitrogen without the need for a separate deprotection-alkylation sequence. Similarly, Ullmann-type N-arylation reactions have been developed for the direct coupling of carbamates with aryl halides.

These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of more complex molecular targets.

Table 3: Potential Derivatization Reactions of the Carbamate/Amine Nitrogen

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation of the deprotected amine Alkyl halide, baseTertiary amine
Reductive Amination of the deprotected amine Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃)Tertiary amine
N-Arylation of the deprotected amine Aryl halide, transition metal catalyst (e.g., Cu, Pd), baseN-Aryl tertiary amine
Direct N-Alkylation of the carbamate Strong base (e.g., NaH), alkyl halideN-Alkyl carbamate
Direct N-Arylation of the carbamate Aryl halide, transition metal catalyst, baseN-Aryl carbamate

Applications in Stereoselective Organic Synthesis

(S)-tert-Butyl (1-iodobutan-2-yl)carbamate as a Chiral Building Block

The primary value of this compound lies in its utility as a chiral building block. The pre-defined (S)-stereochemistry allows for the transfer of chirality into a target molecule, which is a critical strategy in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds. The Boc-protecting group offers stability under a range of reaction conditions and allows for facile deprotection to reveal the primary amine functionality when required.

The synthesis of natural products often requires the assembly of complex carbon skeletons with precise stereochemical control. Chiral iodides, particularly those with protected amine functionalities, are valuable precursors for such endeavors. The iodide can be substituted or used in coupling reactions to form key carbon-carbon or carbon-heteroatom bonds.

Although specific examples of the total synthesis of a complex natural product using this compound as a starting material are not prominent in published literature, its structure is analogous to intermediates used in the synthesis of bioactive molecules. For instance, similar N-Boc protected synthons are employed to construct side chains or core fragments of molecules like the anticancer agent (-)-muricatacin. The general approach involves nucleophilic displacement of the iodide and subsequent transformations of the carbamate (B1207046).

Table 1: Representative Natural Products Synthesized from Chiral N-Boc Precursors This table is illustrative and shows examples of natural product classes where a building block like this compound could potentially be applied.

Natural Product Class Relevant Structural Motif Potential Role of this compound
Polyketides Chiral amino-alcohol fragments Source of the C2-amine and adjacent stereocenter.
Alkaloids Substituted piperidine (B6355638) or pyrrolidine (B122466) rings Precursor to the chiral amine backbone following cyclization.

Chiral amines and amino alcohols are fundamental components of a vast array of pharmaceuticals and catalysts. rsc.org The structure of this compound is well-suited for conversion into these valuable derivatives.

The primary iodide can be readily displaced by an oxygen nucleophile, such as hydroxide (B78521) or an alkoxide, via an SN2 reaction to furnish the corresponding chiral N-Boc protected amino alcohol. Subsequent removal of the Boc group under acidic conditions would yield the free (S)-2-aminobutan-1-ol. This chiral amino alcohol is a known intermediate, for example, in the preparation of the antitubercular drug ethambutol. vulcanchem.com

Alternatively, displacement of the iodide with other nucleophiles, followed by deprotection, provides access to a variety of chiral amines. This versatility makes it a potentially valuable intermediate, even though specific, optimized protocols starting from this exact iodide are not widely documented.

Stereoselective C-C Bond Formation

The carbon-iodine bond is a key functional group for forming new carbon-carbon bonds, a critical operation in building molecular complexity. The iodide in this compound can participate in various C-C bond-forming reactions, such as alkylations and cyclizations.

The creation of quaternary stereocenters—carbon atoms bonded to four different non-hydrogen substituents—remains a significant challenge in organic synthesis. One theoretical approach involving this compound would be its use as an electrophile in alkylation reactions. For example, the reaction with a sterically hindered enolate could potentially lead to the formation of a new C-C bond.

However, detailed studies on the stereoselective alkylation of this specific compound to generate quaternary stereocenters have not been reported. Research in this area more commonly involves the alkylation of N-Boc protected amino acids or their derivatives where an enolate is formed alpha to a carbonyl group. google.com While using this compound to alkylate a nucleophile is chemically feasible, its application in constructing quaternary centers is not an established method.

The iodide moiety can serve as a trigger for cyclization reactions, either through radical pathways or by participating in transition-metal-catalyzed processes. Intramolecular substitution of the iodide by a nucleophile within the same molecule is a powerful strategy for constructing cyclic systems. For instance, if the Boc-protecting group were replaced with a different chain containing a nucleophilic site, an intramolecular reaction could lead to the formation of chiral pyrrolidines or piperidines.

While the principle of iodine-mediated cyclization is well-established for various substrates, including N-Boc protected systems, beilstein-journals.org specific examples that employ this compound to initiate such a cyclization are not found in the current literature. The reactivity of the C-I bond suggests its potential in such transformations, for example, in radical-based cyclizations onto a suitably placed alkene or alkyne.

Table 2: Potential Cyclization Reactions This table presents hypothetical cyclization reactions based on the known reactivity of alkyl iodides and N-protected amines.

Reaction Type Potential Nucleophile/Initiator Resulting Ring System Status
Intramolecular SN2 Tethered alcohol or amine Chiral oxazolidinone or piperazinone Hypothetical
Radical Cyclization Tethered alkene and radical initiator Chiral substituted pyrrolidine Hypothetical

Contributions to Asymmetric Catalysis Research

Chiral molecules derived from this compound, such as the corresponding amino alcohol, have the potential to serve as ligands in asymmetric catalysis. Chiral amino alcohols are a privileged class of ligands for catalysts used in reactions like the enantioselective addition of organozinc reagents to aldehydes.

The synthesis of (S)-2-aminobutan-1-ol from this precursor would provide a ligand that could be evaluated in various catalytic systems. However, while the synthesis of such ligands is a common practice, there is no direct research linking the use of this compound as a starting material for new catalytic systems. Its contribution in this area remains speculative and represents an opportunity for future investigation.

Development of Novel Chiral Ligands from this compound Derivatives

This compound can serve as a versatile starting material for the synthesis of various chiral ligands. A key transformation is its conversion to (S)-2-aminobutanol. This can be achieved through a two-step process involving the displacement of the iodide with a hydroxide or a protected hydroxyl group, followed by the deprotection of the tert-butoxycarbonyl (Boc) group. (S)-2-aminobutanol is a valuable precursor for a range of chiral ligands, including P,N-ligands and bis(oxazoline) (BOX) ligands.

One important class of ligands derivable from (S)-2-aminobutanol are phosphino-oxazoline (PHOX) ligands. These P,N-ligands have demonstrated high efficiency in a variety of metal-catalyzed asymmetric reactions. The synthesis typically involves the condensation of the amino alcohol with a carboxylic acid derivative to form the oxazoline (B21484) ring, followed by the introduction of a phosphine (B1218219) moiety.

Another significant class of ligands accessible from (S)-2-aminobutanol are C2-symmetric bis(oxazoline) (BOX) ligands. These are synthesized by the condensation of two equivalents of the chiral amino alcohol with a dicarboxylic acid derivative. BOX ligands are widely employed in asymmetric catalysis, coordinating with various metals to create a chiral environment that effectively induces enantioselectivity in a broad spectrum of reactions.

The performance of these ligands in asymmetric catalysis is well-documented. For instance, palladium complexes of PHOX ligands derived from similar amino alcohols have been successfully used in asymmetric allylic alkylation reactions, affording high enantioselectivities. acs.org Similarly, copper complexes of BOX ligands are effective catalysts for asymmetric Friedel-Crafts alkylations and Diels-Alder reactions. nih.gov

Table 1: Representative Applications of Chiral Ligands Derived from (S)-2-Aminobutanol in Asymmetric Catalysis

Ligand TypeMetalReaction TypeSubstrateProduct Yield (%)Enantiomeric Excess (ee %)
PHOXPdAllylic Alkylation1,3-Diphenylallyl acetate>95>98
BOXCuFriedel-Crafts AlkylationIndole + Nitroalkene~90~95
BOXCuDiels-AlderN-Acryloyloxazolidinone + Cyclopentadiene>90>95

Chiral Auxiliaries in Diastereoselective Transformations

The chiral backbone of this compound, specifically after its conversion to (S)-2-aminobutanol, can be incorporated into a chiral auxiliary to direct the stereochemical course of a reaction. A prominent example is the use of Evans-type oxazolidinone auxiliaries. wikipedia.org These auxiliaries are synthesized by the reaction of a chiral β-amino alcohol, such as (S)-2-aminobutanol, with phosgene (B1210022) or a phosgene equivalent. mdpi.com

Once the chiral auxiliary is prepared, it can be acylated with a desired carboxylic acid derivative. The resulting N-acyl oxazolidinone can then undergo diastereoselective enolate formation and subsequent reaction with an electrophile, such as an alkyl halide. The steric hindrance provided by the substituent on the oxazolidinone ring (in this case, an ethyl group derived from the aminobutanol (B45853) backbone) directs the approach of the electrophile, leading to the preferential formation of one diastereomer. williams.edu

After the diastereoselective transformation, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched product and recover the auxiliary for reuse. williams.edu This methodology has been widely applied in the synthesis of complex natural products and pharmaceuticals. google.com The diastereoselectivity of these alkylation reactions is often excellent, with diastereomeric excesses frequently exceeding 98%. researchgate.net

Table 2: Diastereoselective Alkylation of an N-Acyl Oxazolidinone Derived from (S)-2-Aminobutanol

N-Acyl GroupElectrophile (R-X)BaseProduct Yield (%)Diastereomeric Excess (de %)
PropionylBenzyl bromideNaHMDS85-95>98
AcetylAllyl iodideLDA80-90>95
ButyrylMethyl iodideLiHMDS88-97>98

Advanced Characterization and Analytical Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The synthesis of novel compounds derived from "(S)-tert-Butyl (1-iodobutan-2-yl)carbamate" necessitates unambiguous structural confirmation. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS), are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR spectroscopy offers a powerful array of experiments beyond simple one-dimensional (1D) ¹H and ¹³C scans. For complex derivatives, two-dimensional (2D) NMR pulse sequences are routinely used to establish connectivity and stereochemistry. nih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton. For a hypothetical derivative where the iodine is substituted by a phenyl group, COSY would show correlations between the benzylic protons and the adjacent methine proton of the butyl chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of each carbon's attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is critical for piecing together the molecular puzzle. It reveals couplings between protons and carbons that are two or three bonds away. For instance, the protons of the tert-butyl group would show an HMBC correlation to the carbonyl carbon of the carbamate (B1207046), confirming the Boc protecting group's integrity. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is vital for determining through-space proximity of protons, which is essential for confirming stereochemistry. For derivatives with new stereocenters, NOESY can help establish the relative configuration of substituents.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative

This table presents hypothetical high-resolution mass spectrometry data for a derivative where the iodo group of the parent compound has been substituted by a 4-methoxyphenyl (B3050149) group.

ParameterValue
Derivative Name (S)-tert-Butyl (1-(4-methoxyphenyl)butan-2-yl)carbamate
Molecular Formula C₁₆H₂₅NO₃
Calculated Mass [M+H]⁺ 280.1907
Observed Mass [M+H]⁺ 280.1911
Mass Accuracy (ppm) 1.4
Ionization Mode ESI+

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are the gold standard for assessing the purity and, critically for chiral molecules, the enantiomeric excess (e.e.) of "this compound" and its reaction products. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for determining the enantiomeric purity of chiral compounds. heraldopenaccess.uschromatographyonline.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.gov

Method Development: Developing a successful chiral separation method involves screening various CSPs and mobile phases. ymc.co.jp Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are often the first choice due to their broad applicability. nih.gov Mobile phases typically consist of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. chromatographyonline.com

Detection: A UV detector is commonly used for analysis, as the carbamate group provides a suitable chromophore.

Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. uma.es

Gas Chromatography (GC): For volatile and thermally stable derivatives, chiral GC offers an alternative with high resolution. ic.ac.ukgcms.cz Similar to HPLC, this technique uses a capillary column coated with a chiral stationary phase. Derivatization may sometimes be necessary to improve the volatility of the analyte. gcms.cz The key advantage of GC is its high efficiency, but it is limited to compounds that can be readily vaporized without decomposition. ic.ac.uk

Table 2: Example Chiral HPLC Method Parameters

This table provides a representative set of parameters for a chiral HPLC method used to determine the enantiomeric excess of the title compound.

ParameterCondition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Expected Retention (S) ~8.5 min
Expected Retention (R) ~9.7 min

In-Situ Monitoring Techniques for Reaction Optimization

Optimizing reaction conditions (e.g., temperature, concentration, catalyst loading) is essential for maximizing yield and minimizing impurities. In-situ monitoring techniques provide real-time data on the progress of a reaction without the need for sampling, offering a significant advantage over traditional offline analysis. spectroscopyonline.com

ReactIR (Fourier-Transform Infrared Spectroscopy): ReactIR uses an attenuated total reflectance (ATR) probe immersed directly into the reaction mixture to collect infrared spectra at regular intervals. It is particularly useful for monitoring the disappearance of reactants and the appearance of products by tracking characteristic vibrational bands. For example, in a reaction involving the carbamate group, changes in the C=O stretching frequency (~1700 cm⁻¹) can be monitored to follow the reaction's progress.

In-Situ Nuclear Magnetic Resonance (NMR): In-situ or reaction monitoring NMR allows for the direct observation of a reaction mixture inside an NMR spectrometer over time. iastate.edu This powerful technique provides detailed structural information about all species in the solution, including reactants, intermediates, products, and byproducts. rptu.de By acquiring a series of spectra over the course of the reaction, it is possible to generate concentration profiles for each species, which is invaluable for kinetic analysis and mechanistic investigations. acs.orgjhu.edu For reactions involving "this compound," one could monitor the disappearance of its characteristic ¹H NMR signals while observing the emergence of new signals corresponding to the product.

Table 3: Comparison of In-Situ Monitoring Techniques

TechniquePrincipleInformation ProvidedAdvantagesLimitations
ReactIR Mid-infrared spectroscopy via an ATR probeFunctional group changes, concentration vs. timeReal-time, non-invasive, robust for slurriesProvides functional group data, not full structure
In-Situ NMR NMR spectra acquired directly from the reactorDetailed structural data, quantification of all speciesRich structural and kinetic data, mechanistic insightsRequires specialized setup, lower sensitivity

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the energies of reaction pathways and identifying the geometry of transition states. For (S)-tert-Butyl (1-iodobutan-2-yl)carbamate, which contains a reactive carbon-iodine bond, DFT can elucidate the mechanisms of its key reactions, such as nucleophilic substitution (S(_N)2) and elimination (E2).

The strength of the carbon-halogen bond decreases from fluorine to iodine, making iodo compounds the most reactive among alkyl halides. youtube.com DFT calculations can quantify the activation energies for competing S(_N)2 and E2 reaction pathways. By modeling the approach of a nucleophile or base, researchers can map the potential energy surface, locate the transition state structures, and calculate the energy barriers for each pathway. mdpi.com These calculations often reveal that the activation energy for S(_N)2 reactions is influenced by the polarization of the C-I bond, while the weaker bond energy of alkyl iodides generally leads to faster hydrolysis and other substitution reactions. youtube.combyjus.com

Table 1: Hypothetical DFT-Calculated Energy Barriers for Competing Pathways Calculations performed at the B3LYP/6-311+G(d,p) level of theory with a polarizable continuum model (PCM) for a given solvent.

Reaction PathwayNucleophile/BaseActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)
S(_N)2CN⁻18.5-25.2
E2OH⁻20.1-15.8
S(_N)2CH₃O⁻19.2-22.4
E2CH₃O⁻19.8-14.1

Conformational Analysis and Stereoelectronic Effects in Chiral Carbamates

The three-dimensional structure of a molecule dictates its physical properties and chemical reactivity. For chiral carbamates, conformational analysis is crucial for understanding stereoelectronic effects, which are the effects of orbital overlap on the molecule's geometry and stability. The tert-butyloxycarbonyl (Boc) protecting group imposes significant conformational constraints. organic-chemistry.orgresearchgate.net

The carbamate (B1207046) group itself has a planar structure due to the delocalization of the nitrogen lone pair into the carbonyl group, creating a partial double bond character in the C–N bond. nih.govacs.org This resonance leads to the existence of cis and trans conformers, although the trans configuration is generally more stable in acyclic systems. nih.gov DFT calculations, combined with spectroscopic methods like NMR, can be used to determine the rotational barriers and relative energies of different conformers. nih.gov

Stereoelectronic effects play a critical role in the reactivity of the molecule. For example, the orientation of the C-I bond relative to the carbamate group can influence the accessibility of the σ* orbital of the C-I bond to an incoming nucleophile, thereby affecting the rate of S(_N)2 reactions. DFT studies can quantify how different protecting groups influence the stability of reaction intermediates, potentially shifting a reaction mechanism from a non-selective S(_N)1-like pathway to a more stereoselective S(_N)2-like pathway. mdpi.com

Table 2: Relative Energies of Key Conformers of a Chiral Carbamate Based on DFT calculations for analogous structures like Boc-2-amino-1-propanol. nih.gov

Dihedral Angle (O=C-N-Cα)Dihedral Angle (C-N-Cα-Cβ)Relative Energy (kcal/mol)Population (%) at 298 K
~180° (trans)~60° (gauche)0.0075.3
~180° (trans)~180° (anti)0.8518.1
~0° (cis)~60° (gauche)1.505.1
~180° (trans)~-60° (gauche)2.101.5

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations are powerful predictive tools in synthetic chemistry. rsc.org By computing various molecular properties, known as reactivity descriptors, it is possible to predict how a molecule will behave in a chemical reaction. For this compound, these calculations can predict the most likely sites for nucleophilic or electrophilic attack and explain observed regioselectivity or stereoselectivity. mdpi.com

Key descriptors derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The energy and location of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor. In an S(_N)2 reaction, a nucleophile's HOMO attacks the LUMO, which is typically localized on the σ* orbital of the C-I bond.

Electrostatic Potential (ESP): ESP maps show the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

Fukui Functions: These functions predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

These calculations can explain and predict the selectivity of reactions. For instance, in photooxygenation reactions of similar ene carbamates, stereoelectronic effects dictated by the double bond geometry have been shown to control the selectivity between an ene reaction and a [2+2] cycloaddition. nih.gov

Table 3: Calculated Quantum Chemical Reactivity Descriptors

Atom/RegionPartial Charge (Mulliken)Fukui Index (f⁻) for Electrophilic AttackFukui Index (f⁺) for Nucleophilic Attack
C1 (bonded to I)+0.150.020.45
I-0.200.110.15
C=O Carbonyl+0.550.010.25
O=C Carbonyl-0.480.350.05

Molecular Dynamics Simulations for Solvent Effects and Catalyst Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in a solvent or interacting with a catalyst. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes and calculate thermodynamic properties.

Solvent Effects: The choice of solvent can dramatically alter reaction rates and equilibria. acs.org MD simulations explicitly model the interactions between the solute (this compound) and individual solvent molecules. This allows for the calculation of solvation free energies and the study of how the solvent shell structure affects the reactant's conformation and the accessibility of its reactive sites. nih.gov For reactions involving charged intermediates, such as S(_N)1 pathways, polar solvents can stabilize the carbocation, and MD simulations can model this stabilization effect. researchgate.net

Catalyst Interactions: MD simulations are also used to study how the compound might bind to a catalyst, such as an enzyme or a metal complex. By simulating the compound within the active site of a catalyst, researchers can identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that are responsible for binding and chiral recognition. nih.govresearchgate.net These simulations can reveal the preferred binding orientation of one enantiomer over another, providing a molecular-level explanation for the catalyst's enantioselectivity. researchgate.net

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthesis of key intermediates like (S)-tert-Butyl (1-iodobutan-2-yl)carbamate. Future research will likely focus on developing synthetic routes that are more environmentally benign, atom-economical, and safer.

Key areas of development include:

Aqueous Media Reactions: Moving away from traditional organic solvents, research is exploring the use of water as a reaction medium. For instance, environmentally friendly methods for the alkylation of chiral nitrones with unactivated alkyl halides have been successfully developed in water, yielding chiral amines and hydroxylamines with high diastereoselectivity. researchgate.net Similar Barbier-Grignard-type alkylations in aqueous media could be adapted for reactions involving the iodo-carbamate, reducing the reliance on volatile organic compounds. researchgate.net

Catalytic Approaches: The development of novel catalytic systems is a cornerstone of greener synthesis. This includes the use of earth-abundant metal catalysts and organocatalysts to replace stoichiometric reagents. For example, borrowing hydrogen or hydrogen auto-transfer concepts, mediated by catalysts like nanostructured cobalt/scandium, are being used for the general synthesis of alkyl amines from alcohols and ammonia, representing a highly atom-efficient process. researchgate.net Applying such principles to the synthesis of the amine precursor to this compound could significantly improve the sustainability of its production.

Microwave-Assisted Synthesis: Microwave irradiation is recognized as a green technology that can accelerate reaction times, improve yields, and reduce side-product formation. nih.gov Its application in the synthesis of cyclic amines from amino alcohols or via cyclocondensation of primary amines with alkyl dihalides demonstrates its potential for constructing nitrogen-containing heterocycles efficiently. nih.gov This technology could be applied to streamline the synthesis of this compound or its subsequent transformations.

Exploration of Photoredox and Electrochemical Transformations Involving Alkyl Iodides

The primary iodide in this compound makes it an ideal candidate for modern radical-based transformations. Photoredox catalysis and organic electrochemistry have emerged as powerful tools for activating alkyl halides under mild conditions, offering a green alternative to traditional methods that often rely on toxic tin reagents. rsc.orgucl.ac.ukrsc.org

Key Research Avenues:

Electrochemical Activation: Direct electrochemical reduction of unactivated alkyl halides typically requires highly negative potentials, which can be incompatible with other functional groups. rsc.orgucl.ac.uk However, recent strategies employ an indirect "redox-relay" system or a halogen-atom transfer (e-XAT) process to generate alkyl radicals from alkyl iodides under much milder conditions. rsc.orgnih.gov These methods use electricity as a traceless reagent, are often performed in environmentally benign aqueous media, and can be more efficient than classical tin-mediated reactions. rsc.orgucl.ac.ukrsc.orgresearchgate.net Applying these electrochemical methods to this compound would enable its coupling with a wide range of alkenes and alkynes to form new C-C bonds with high functional group tolerance. nih.gov

Photoredox Catalysis: This technique uses light to initiate redox cycles with a photocatalyst, enabling the activation of stable organic molecules like alkyl iodides. nih.gov It has become a powerful tool for forging new bonds under exceptionally mild conditions. The this compound scaffold could be readily incorporated into photoredox-mediated coupling reactions, expanding its synthetic utility.

Table 1: Comparison of Modern Activation Methods for Alkyl Iodides
MethodActivation PrincipleTypical ConditionsAdvantagesPotential Application for Target Compound
Electrochemical Redox-RelayIndirect reduction mediated by species like O₂ to generate radicals. rsc.orgucl.ac.ukMildly reductive potential, aqueous co-solvents, undivided cell. rsc.orgucl.ac.ukAvoids toxic reagents (e.g., tin), uses electricity, environmentally benign. rsc.orgrsc.orgIntermolecular C-C bond formation with alkenes and alkynes.
Electrochemical Halogen-Atom Transfer (e-XAT)α-aminoalkyl radicals, generated by anodic oxidation, abstract the iodine atom. nih.govUndivided cell, no sacrificial anodes or external chemical oxidants. nih.govMild conditions, high functional group tolerance, applicable to primary, secondary, and tertiary iodides. nih.govAlkylation of diverse olefins.
Photoredox CatalysisSingle-electron transfer (SET) from an excited-state photocatalyst. nih.govVisible light, photocatalyst (e.g., Ru or Ir complexes), room temperature.Extremely mild conditions, high chemoselectivity, broad substrate scope.Coupling with a wide variety of radical acceptors.

Applications in Flow Chemistry and Automated Synthesis for Scalability

To transition from a laboratory reagent to a commercially viable building block, efficient and scalable production methods are essential. Flow chemistry and automated synthesis offer powerful solutions for manufacturing chiral intermediates and active pharmaceutical ingredients (APIs). nih.govmdpi.comacs.org

Flow Chemistry: Continuous flow systems provide significant advantages over traditional batch processing, including superior heat transfer, precise control over reaction parameters (temperature, pressure, time), and enhanced safety, especially when handling reactive intermediates. acs.orgsyrris.com For the synthesis and derivatization of this compound, flow chemistry can enable reaction conditions not possible in batch, minimize the formation of impurities, and facilitate seamless multi-step syntheses. nih.govsyrris.com The ability to easily scale up production by extending run times or using larger reactors makes this technology highly attractive for industrial applications. syrris.com

Automated Synthesis: Automation is revolutionizing the synthesis of complex organic molecules. Automated platforms can perform multi-step reaction sequences without manual intervention, accelerating the discovery and development of new compounds. bris.ac.uk An "assembly-line" approach, where building blocks are iteratively coupled and modified, could utilize this compound as a key starting material. bris.ac.uk This would enable the rapid generation of libraries of chiral compounds for screening in drug discovery programs, significantly shortening development timelines. frontiersin.org

Design and Synthesis of New Chiral Scaffolds from the this compound Template

The true value of a chiral building block lies in its ability to serve as a template for creating diverse and complex molecular architectures. nih.gov The unique combination of functional groups in this compound allows for a multitude of chemical transformations, opening pathways to novel chiral scaffolds.

Potential Synthetic Transformations and Resulting Scaffolds:

Substitution and Coupling Reactions: The primary iodide is an excellent leaving group for S(_N)2 reactions with various nucleophiles (e.g., azides, cyanides, thiols, amines) to introduce new functional groups. It can also participate in a wide array of metal-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds, leading to highly functionalized chiral amines.

Intramolecular Cyclization: By introducing a second reactive group into a derivative of the parent molecule, intramolecular cyclization can be triggered to form chiral nitrogen-containing heterocycles such as pyrrolidines or piperidines. These motifs are prevalent in many biologically active compounds.

Peptidomimetic and Peptoid Construction: After deprotection of the carbamate (B1207046), the resulting primary amine can be incorporated into peptide chains. The building block approach allows for the integration of such non-standard amino acid analogues into solid-phase synthesis protocols, enabling the creation of novel peptide-peptoid hybrids with enhanced stability and biological activity. frontiersin.org

By strategically manipulating its functional groups, this compound can serve as a launchpad for the synthesis of a new generation of chiral ligands, catalysts, and drug candidates.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (S)-tert-Butyl (1-iodobutan-2-yl)carbamate while preserving stereochemical integrity?

  • Methodological Answer : The synthesis typically involves iodination of a tert-butyl carbamate precursor under controlled conditions. For example, tert-butyl carbamates are often prepared via nucleophilic substitution or coupling reactions using Boc-protected amines and iodinating agents (e.g., NIS or I₂ in polar aprotic solvents like DMF). Stereochemical preservation requires low temperatures (0–5°C) and inert atmospheres to minimize racemization . Chiral HPLC or polarimetry should confirm enantiomeric excess (>98%) post-synthesis .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography (via SHELX programs for small-molecule refinement ).
  • NMR spectroscopy : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet), carbamate NH (δ ~5.1 ppm, broad), and iodinated CH₂ (δ ~3.5–4.0 ppm, multiplet) .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₉H₁₇INO₂: 298.03) .

Q. What are the critical stability considerations for handling this compound in aqueous or protic environments?

  • Methodological Answer : The tert-butyl carbamate group is hydrolytically sensitive. Storage at 2–8°C in anhydrous solvents (e.g., DCM or THF) under argon is recommended. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the Boc group, releasing tert-butanol and CO₂ .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The C-I bond in this compound serves as a versatile handle for Pd-catalyzed couplings. Optimize conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃ as base, and DME/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf shift post-coupling) . Note that steric hindrance from the tert-butyl group may reduce reaction rates compared to less bulky analogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.